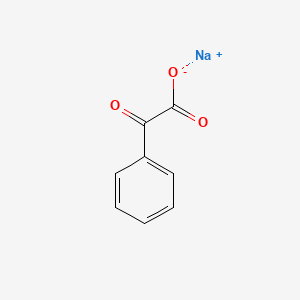

Sodium phenylglyoxylate

Description

BenchChem offers high-quality Sodium phenylglyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium phenylglyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-oxo-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3.Na/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDFZLZSWSCHFU-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NaO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

611-73-4 (Parent) |

Source

|

| Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9068459 |

Source

|

| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43165-51-1 |

Source

|

| Record name | Benzeneacetic acid, alpha-oxo-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043165511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, .alpha.-oxo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium phenylglyoxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Sodium Phenylglyoxylate (CAS 43165-51-1): Physicochemical Dynamics, Metabolic Significance, and Analytical Methodologies

Executive Summary

Sodium phenylglyoxylate (also known as sodium benzoylformate) is the stable sodium salt of phenylglyoxylic acid. In the realm of clinical toxicology and drug development, this compound serves a dual purpose: it is a critical terminal biomarker for occupational exposure to volatile aromatic hydrocarbons (styrene and ethylbenzene)[1][2], and it functions as a highly reactive electrophilic intermediate in the synthesis of antineoplastic and anti-inflammatory therapeutics[3].

As a Senior Application Scientist, the decision to utilize the sodium salt over the free acid is rooted in chemical stability. Phenylglyoxylic acid is an α-keto acid that is highly susceptible to thermal and acid-catalyzed decarboxylation, degrading into benzaldehyde and carbon dioxide. By neutralizing the acid to its sodium salt form, the anionic charge delocalizes across the carboxylate moiety, significantly raising the activation energy required for decarboxylation. This ensures long-term shelf stability and reproducible dissolution kinetics in both aqueous buffers and polar aprotic solvents[4].

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical behavior of sodium phenylglyoxylate is foundational for its application in both synthetic chemistry and analytical chromatography. The quantitative data below summarizes its core properties[5][6].

| Property | Value / Description |

| Chemical Name | Sodium phenylglyoxylate |

| Synonyms | Benzoylformic acid sodium salt; Sodium 2-oxo-2-phenylacetate |

| CAS Number | 43165-51-1 |

| Molecular Formula | C₈H₅NaO₃ |

| Molecular Weight | 172.11 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 152°C – 156°C |

| Solubility Profile | Soluble in water (≥ 100 mg/mL), N,N-Dimethylformamide (DMF), and methanol; practically insoluble in chloroform[6][7]. |

| Storage Conditions | 4°C, sealed storage, away from moisture[3]. |

Metabolic Significance in Occupational Toxicology

In human metabolism, exogenous xenobiotics such as styrene and ethylbenzene undergo rapid hepatic biotransformation. The primary pathway involves Cytochrome P450 (CYP450) oxidation to form a reactive epoxide intermediate, which is subsequently hydrolyzed and oxidized into mandelic acid and finally phenylglyoxylic acid[1]. Measuring the urinary concentration of these metabolites is the gold standard for biomonitoring occupational exposure.

Fig 1. Hepatic metabolism of styrene to phenylglyoxylic acid and its stable sodium salt conversion.

Synthetic Utility in Drug Development

Sodium phenylglyoxylate is frequently deployed as a drug intermediate in the synthesis of antineoplastic (anti-cancer) compounds[3].

Mechanistic Causality: The synthetic value of this molecule lies in its highly electrophilic α-keto carbon. The adjacent electron-withdrawing phenyl ring and carboxylate group create a pronounced partial positive charge on the α-carbon. This makes it an exceptional substrate for nucleophilic attack. For instance, condensation reactions with diamines readily yield quinoxaline derivatives, while reactions with hydrazines produce substituted pyrazoles. Using the sodium salt rather than the free acid during these high-temperature reflux reactions prevents premature decarboxylation, driving the reaction equilibrium toward the desired heterocyclic product and maximizing yield.

Self-Validating Analytical Protocol: LC-MS/MS Quantification

To accurately quantify phenylglyoxylic acid in patient urine, a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The system relies on as an internal standard[3][7].

Why d5-Isotope Labeling? A self-validating assay must account for matrix effects (ion suppression or enhancement in the MS source) and variable extraction recoveries. Because the d5-labeled standard is chemically identical to the endogenous analyte, it co-elutes perfectly during chromatography. Any signal suppression affecting the target analyte equally affects the internal standard, allowing the ratio of their peak areas to provide true absolute quantification.

Step-by-Step Methodology

-

Sample Preparation & Spiking: Aliquot 500 µL of human urine. Spike the sample with 50 µL of a known concentration of d5-Sodium phenylglyoxylate (Internal Standard)[3]. Acidify the sample with 1% formic acid to protonate the carboxylate group, rendering the molecule neutral and lipophilic.

-

Solid-Phase Extraction (SPE): Load the sample onto a Weak Anion Exchange (WAX) SPE cartridge. Causality: WAX selectively retains strong organic acids. Wash the cartridge with 5% methanol to remove neutral and basic urinary interferences. Elute the target analytes using 5% ammonium hydroxide in methanol, which deprotonates the sorbent and releases the negatively charged phenylglyoxylate.

-

Chromatographic Separation: Inject 5 µL of the reconstituted eluate onto a C18 Reverse-Phase column. Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile.

-

Mass Spectrometry (MRM Mode): Operate the mass spectrometer in Electrospray Ionization Negative (ESI-) mode. Carboxylic acids readily lose a proton to form [M-H]⁻ ions.

-

Monitor the unlabeled transition: m/z 149 → 105 (loss of CO₂).

-

Monitor the d5-labeled transition: m/z 154 → 110 (loss of CO₂).

-

Fig 2. Self-validating LC-MS/MS workflow using d5-sodium phenylglyoxylate as an internal standard.

References

-

[1] Phenylglyoxylic Acid | CID 11915, PubChem - National Institutes of Health (NIH). Available at:[Link]

-

[4] US20170044193A1 - Pentaaza macrocyclic ring complexes possessing oral bioavailability, Google Patents. Available at:

Sources

- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. US20170044193A1 - Pentaaza macrocyclic ring complexes possessing oral bioavailability - Google Patents [patents.google.com]

- 5. 43165-51-1 | CAS DataBase [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. medchemexpress.com [medchemexpress.com]

Technical Guide: Sodium Benzoylformate & Phenylglyoxylic Acid Sodium Salt

Nomenclature Convergence, Synthesis, and Dual-Application Protocols

Executive Summary

The "Versus" Trap: Researchers often encounter Sodium Benzoylformate and Phenylglyoxylic Acid Sodium Salt as distinct catalog items. They are chemically identical. Both refer to the sodium salt of α-oxo-phenylacetic acid (CAS 16191-92-3). The distinction is purely commercial: "Sodium Benzoylformate" is the nomenclature standard in the UV-curing/Photoinitiator industry, while "Phenylglyoxylic Acid Sodium Salt" is the preferred IUPAC-derived term in metabolic research and biocatalysis .

This guide unifies these domains, providing a single authoritative resource for synthesis, photopolymerization mechanics, and analytical characterization.

Part 1: Chemical Identity & Nomenclature

Before designing experiments, confirm the identity of your reagent. The following table consolidates the synonyms used across different supply chains.

| Property | Specification |

| Primary CAS | 16191-92-3 |

| Common Name (Industrial) | Sodium Benzoylformate |

| Common Name (Academic) | Phenylglyoxylic acid sodium salt |

| IUPAC Name | Sodium 2-oxo-2-phenylacetate |

| Molecular Formula | |

| Molecular Weight | 172.11 g/mol |

| Solubility | Highly soluble in water (>20% w/w); sparingly soluble in organic solvents.[1] |

| pKa (Acid form) | ~2.15 (Stronger acid than acetic acid due to the α-carbonyl electron withdrawal) |

Part 2: Synthesis & Manufacturing Pathways

The synthesis of sodium benzoylformate is critical for understanding potential impurity profiles (e.g., cyanide residuals vs. over-oxidation byproducts).

Synthesis Workflow

Two primary routes exist: the Industrial Hydrolysis Route (high yield, potential toxicity) and the Green Oxidation Route (lower toxicity, requires careful control).

Figure 1: Comparison of the Benzoyl Cyanide hydrolysis route (common in China) versus the Mandelic Acid oxidation route (common in Western pharmaceutical supply chains).

Critical Impurity Analysis

-

If sourcing "Sodium Benzoylformate" (Industrial Grade): Test for Cyanide ions. The hydrolysis of benzoyl cyanide can leave trace CN-, which is cytotoxic in cell culture applications.

-

If sourcing "Phenylglyoxylic Acid Sodium" (Reagent Grade): Test for Benzoic Acid . Over-oxidation of mandelic acid cleaves the C-C bond, yielding benzoate, which is a radical scavenger and can inhibit photopolymerization.

Part 3: Application A – Aqueous Photoinitiator

Sodium benzoylformate is a rare example of a water-soluble Norrish Type I photoinitiator . Unlike TPO or BAPO (which require organic solvents), it can initiate polymerization in 100% aqueous hydrogels.

Photochemical Mechanism

Upon UV irradiation (approx. 320–380 nm), the molecule undergoes

-

Excitation:

(Triplet State) -

Cleavage (Norrish I): Generates a Benzoyl radical (

) and a Carboxyl radical anion ( -

Propagation: The benzoyl radical initiates the acrylate monomer. The carboxyl radical anion often decarboxylates to

and a solvated electron or reduces a metal ion, driving the reaction irreversibly.

Hydrogel Curing Protocol

Target: Crosslinking PEG-Diacrylate (PEGDA) hydrogels for tissue engineering.

-

Stock Solution: Dissolve Sodium Benzoylformate in PBS to 5% (w/v). Filter sterilize (0.22 µm).

-

Pre-polymer Mix: Mix PEGDA (10-20% w/v) in PBS.

-

Initiator Addition: Add Sodium Benzoylformate stock to reach a final concentration of 0.5% - 1.0% (w/v) .

-

Note: Higher concentrations may cause yellowing due to photobleaching byproducts.

-

-

Curing: Expose to UV light (365 nm LED) at 10–20 mW/cm².

-

Cure Time: 30–60 seconds for a 2mm gel.

-

Part 4: Application B – Metabolic Biomarker & Biocatalysis

In biological contexts, this compound is the substrate for Benzoylformate Decarboxylase (BFDC) , a thiamine diphosphate (ThDP)-dependent enzyme.[1][2][3][4][5] This pathway is exploited for the synthesis of chiral

The Mandelic Acid Pathway

Bacteria (e.g., Pseudomonas putida) use this pathway to catabolize mandelic acid.[5]

Figure 2: The enzymatic degradation pathway. BFDC is the rate-limiting step utilized in biocatalytic applications.

Part 5: Analytical Standardization (HPLC Protocol)

Because Phenylglyoxylic acid is an

Validated HPLC Method

Objective: Quantify Phenylglyoxylic acid (PGA) and Mandelic acid (MA) simultaneously.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., Kromasil or Agilent Zorbax), 5 µm, 250 x 4.6 mm |

| Mobile Phase | Methanol : Phosphate Buffer (10:90 v/v) |

| Buffer Prep | 10 mM |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 225 nm (Max absorption for the benzoyl carbonyl) |

| Temperature | 25°C |

| Retention Times | PGA: ~3.0 min |

Protocol Notes:

-

pH Criticality: If pH > 3.0, the acid deprotonates (

), becoming highly polar and eluting in the void volume (dead time). You must maintain pH < 2.5. -

Sample Prep: Acidify samples with dilute HCl before injection to match the mobile phase matrix.

References

-

Synthesis & Properties: Oakwood, T. S., & Weisgerber, C. A. (1955).[1] Benzoylformic Acid.[1][6][7][8][9][10] Organic Syntheses, 3, 114.[1]

-

Photoinitiator Mechanism: Xiao, P., et al. (2015). Water-soluble benzoylformic acid photoinitiators for water-based LED-triggered deep-layer photopolymerization.[11] Polymer Chemistry.

-

Metabolic Pathway: Hasson, M. S., et al. (1998). The structure of benzoylformate decarboxylase at 1.6 Å resolution. Biochemistry.

-

HPLC Methodology: Li, F., et al. (2007).[12] Simultaneous determination of phenylglyoxylic acid and mandelic acid in primary culture of rat hepatocytes.[12] Biomedical Chromatography.

-

Biomedical Hydrogels: Fairbanks, B. D., et al. (2009). Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility. Biomaterials. (Comparison of water-soluble initiators).

Sources

- 1. Phenylglyoxylic acid - Wikipedia [en.wikipedia.org]

- 2. Snapshot of a reaction intermediate: analysis of benzoylformate decarboxylase in complex with a benzoylphosphonate inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic and Structural Insight to an Evolved Benzoylformate Decarboxylase with Enhanced Pyruvate Decarboxylase Activity | MDPI [mdpi.com]

- 4. rcsb.org [rcsb.org]

- 5. Frontiers | A Theoretical Study of the Benzoylformate Decarboxylase Reaction Mechanism [frontiersin.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. sodium phenylglyoxylate | 43165-51-1 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of Sodium Phenylglyoxylate in Organic Solvents versus Water

Introduction

Sodium phenylglyoxylate, the sodium salt of phenylglyoxylic acid, is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[1][2] Its solubility characteristics are of paramount importance for process development, formulation, and biological applications. This guide provides a comprehensive analysis of the solubility of sodium phenylglyoxylate in a range of organic solvents and water, offering insights into the underlying physicochemical principles and providing standardized protocols for solubility determination.

Physicochemical Properties of Sodium Phenylglyoxylate

Understanding the solubility of a compound begins with a thorough examination of its physicochemical properties. Sodium phenylglyoxylate (CAS No: 43165-51-1) is an organic salt with the molecular formula C8H5NaO3.[3]

| Property | Value | Source |

| Molecular Weight | 172.11 g/mol | [3] |

| Appearance | White or off-white powder or crystalline powder | [3] |

| Melting Point | 152°C - 156°C | [3] |

| XLogP3 | -0.38 | [3] |

| PSA (Polar Surface Area) | 57.2 Ų | [3] |

The negative XLogP3 value suggests a higher affinity for polar environments over non-polar ones, which is a key indicator of its likely solubility behavior. The presence of a carboxylate group and a ketone group contributes to its polarity.

Core Principles of Solubility: A Theoretical Framework

The adage "like dissolves like" is a fundamental principle in solubility science.[4][5][6] This means that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[4][7] The solubility of an ionic compound like sodium phenylglyoxylate is governed by the balance between the lattice energy of the crystal and the solvation energy of the ions. For dissolution to occur, the energy released upon solvation of the ions must overcome the energy required to break the crystal lattice.

Several factors influence this process:

-

Polarity: Solvents with high dielectric constants are generally better at solvating ions.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute with corresponding functional groups.[4]

-

Temperature: The solubility of most solids increases with increasing temperature, although there are exceptions.[4][5][7] This relationship is governed by the enthalpy of solution.

Solubility Profile of Sodium Phenylglyoxylate

Based on available data, sodium phenylglyoxylate exhibits a distinct solubility profile that aligns with theoretical principles.

Solubility in Water

Contrary to what might be expected for a sodium salt, some sources describe sodium phenylglyoxylate as "practically insoluble in water".[3] This is an unusual characteristic for a sodium salt of a carboxylic acid and warrants further investigation. The insolubility could be attributed to a high crystal lattice energy that is not readily overcome by the hydration of the sodium and phenylglyoxylate ions.

It is important to note that the free acid form, phenylglyoxylic acid, is reported to be soluble in water.[8] The pH of the aqueous medium will significantly influence the solubility of both the acid and its salt.[9] In acidic conditions, the equilibrium will shift towards the less soluble free acid, while in neutral to alkaline conditions, the salt form should predominate.

Solubility in Organic Solvents

The solubility of sodium phenylglyoxylate in various organic solvents is summarized in the table below. This data highlights the compound's preference for polar organic solvents.

| Solvent | Qualitative Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Very soluble | [3] |

| Methanol | Soluble | [3] |

| Glacial Acetic Acid | Sparingly soluble | [3] |

| Chloroform | Very slightly soluble | [3] |

The high solubility in DMF, a polar aprotic solvent, can be attributed to its ability to effectively solvate the sodium cation and interact with the polar functional groups of the phenylglyoxylate anion through dipole-dipole interactions. Methanol, a polar protic solvent, can also effectively solvate the ions. The lower solubility in less polar solvents like chloroform is consistent with the "like dissolves like" principle.

Experimental Determination of Solubility: A Standardized Protocol

Accurate and reproducible solubility data is crucial for research and development. The shake-flask method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[10]

Shake-Flask Method Workflow

Caption: Workflow for the shake-flask method of solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solution: Add an excess amount of sodium phenylglyoxylate to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[10]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).

-

Quantification: Analyze the concentration of sodium phenylglyoxylate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard curve of known concentrations should be used for accurate quantification.

-

Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.

Factors Influencing Experimental Outcomes

Several factors can influence the results of solubility experiments and should be carefully controlled:

-

Temperature: Solubility is often temperature-dependent, so maintaining a constant temperature is critical.[4][5][7]

-

pH of the Medium: For ionizable compounds like sodium phenylglyoxylate, the pH of the aqueous solution can significantly alter solubility.[9]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form being used.

-

Purity of the Compound and Solvent: Impurities can affect the measured solubility.

Conclusion

Sodium phenylglyoxylate exhibits a solubility profile that is consistent with its physicochemical properties as a polar organic salt. It is highly soluble in polar aprotic solvents like DMF and soluble in polar protic solvents like methanol, while showing limited solubility in non-polar solvents and, surprisingly, in water. For researchers and drug development professionals, a thorough understanding of these solubility characteristics is essential for optimizing reaction conditions, developing suitable formulations, and predicting the compound's behavior in biological systems. The standardized shake-flask method provides a reliable means of obtaining accurate and reproducible solubility data to support these endeavors.

References

- PASCO. (2025, January 31). Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds. Resources | PASCO.

- ECHEMI. (2023, August 31). Buy sodium phenylglyoxylate Industrial Grade from HENAN OWESOME PHARMECEUTICAL TECHNOLOGY.

- Benchchem. General Experimental Protocol for Determining Solubility.

- Open Oregon Educational Resources. (2025, October 22). Solubility.

- Cayman Chemical. Solubility Factors When Choosing a Solvent. News & Announcements.

- Sparkl. Revision Notes - Solubility and Factors Affecting It. Chemistry | AP.

- Open Oregon Educational Resources. (2025, February 27). 3.2 Solubility – Introductory Organic Chemistry.

- ResearchGate.

- Journal of Chemical Education.

- World Health Organiz

- ChemicalBook. (2025, December 31).

- Smolecule. (2026, February). Experimental Protocols for DMSO Solubility Assessment.

- LGC Standards.

- PubChem - NIH. Phenylglyoxylic Acid | C8H6O3 | CID 11915.

- MedChemExpress. Phenylglyoxylic acid (Benzoylformic acid) | Building Block.

- Selleck Chemicals. Phenylglyoxylic acid | CAS 611-73-4.

- MedChemExpress. Phenylglyoxylic acid sodium (Benzoylformic acid sodium) | Biomarkers.

- PMC.

- FooDB. (2011, September 21). Showing Compound Phenylglyoxylic acid (FDB022696).

- Sigma-Aldrich.

- IUPAC-NIST Solubility Data Series.

- IUPAC-NIST Solubility Data Series.

Sources

- 1. sodium phenylglyoxylate | 43165-51-1 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]

- 5. Revision Notes - Solubility and Factors Affecting It | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. caymanchem.com [caymanchem.com]

- 8. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. who.int [who.int]

Thermodynamic Stability of Sodium Phenylglyoxylate Crystals: A Technical Guide for Biomimetic and Catalytic Applications

Executive Summary

Sodium phenylglyoxylate (NaPG), frequently referred to as sodium benzoylformate, is a specialized

The Criticality of NaPG Solid-State Thermodynamics

In precision coordination chemistry, the solid-state purity and lattice energy of a ligand are non-negotiable parameters. NaPG is extensively utilized in the synthesis of [Fe(TpPh2)(BF)] (where BF = benzoylformate), a biomimetic coordination complex designed to reproduce the dioxygenase activity of

In these strictly anaerobic syntheses, the thermodynamic stability of the NaPG crystal is paramount. The introduction of lattice water from a kinetically favored hydrated NaPG crystal can lead to off-target coordination. This moisture displaces the target benzoylformate ligand and prematurely oxidizes the Fe(II) center to an inactive Fe(III) species, completely derailing the biomimetic oxidative decarboxylation pathway.

Similarly, in the green mechanochemical synthesis of ruthenium carboxylate complexes, the hydration state and lattice energy of the starting metal carboxylate govern the kinetic efficiency and yield of the solid-state grinding process . Therefore, establishing the thermodynamic stability boundaries of NaPG polymorphs is a mandatory prerequisite for reproducible catalyst development.

Thermodynamic Phase Transitions: Hydrate vs. Anhydrous

NaPG typically crystallizes from aqueous solutions as a kinetically favored hydrate. However, for catalytic and biomimetic applications, the thermodynamically stable anhydrous form is required.

Causality of Phase Instability:

The water molecules trapped within the NaPG hydrate lattice are heavily hydrogen-bonded to both the

Quantitative Thermodynamic Data

The following table summarizes the representative thermodynamic parameters for NaPG crystal phases, establishing the baseline metrics required for rigorous thermal analysis.

| Crystal Phase | Dehydration Temp ( | Melting Point ( | Enthalpy of Fusion ( | Hygroscopicity |

| NaPG Hydrate | 85 – 95 °C | N/A (Dehydrates) | N/A | Low (Saturated) |

| NaPG Anhydrous | N/A | 215 – 218 °C | 32.4 kJ/mol | High |

Mechanistic Pathway Visualization

The thermodynamic relationship between NaPG crystal states and their subsequent utility in biomimetic synthesis is mapped below.

Thermodynamic phase transitions of NaPG crystals and their impact on biomimetic coordination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the characterization of NaPG crystals, the following protocols are designed as self-validating systems. Every step includes an internal control or a specific causal justification to prevent analytical artifacts.

Protocol A: Coupled TGA-DSC for Hydration State Quantification

Objective: To quantitatively differentiate between a solid-solid polymorphic phase transition and lattice dehydration.

-

Sample Preparation: Transfer 5–10 mg of NaPG crystals into a pre-weighed aluminum pan inside a nitrogen-purged glovebox.

-

Causality: NaPG is highly hygroscopic. Preparing samples in a controlled environment prevents ambient moisture absorption, which would artificially skew the quantitative dehydration endotherm during analysis.

-

-

Hermetic Sealing (Control Step): Crimp the pan with a pinhole lid.

-

Causality: The pinhole allows evolved water vapor to escape at a controlled rate. This prevents internal pressure buildup that could shift the dehydration temperature (

) to artificially high values, while maintaining a self-generated atmosphere to sharpen the DSC peak.

-

-

Purge Gas Configuration: Set the instrument purge gas to high-purity Nitrogen (

) at a flow rate of 50 mL/min.-

Causality: An inert atmosphere is strictly required to prevent oxidative degradation of the

-keto group at elevated temperatures. This ensures that any mass loss observed in the TGA is purely due to dehydration, not decomposition.

-

-

Thermal Program: Equilibrate the furnace at 25 °C for 5 minutes, then ramp at 10 °C/min to 250 °C.

-

Data Validation: A valid hydrate sample will show a sharp endothermic DSC peak between 85–95 °C that perfectly aligns with a step-change mass loss in the TGA curve. If a DSC endotherm occurs without TGA mass loss, the system has self-validated that the event is a polymorphic transition rather than dehydration.

Protocol B: Variable-Temperature X-Ray Powder Diffraction (VT-XRPD)

Objective: To structurally verify the thermodynamic stability of the anhydrous lattice.

-

Mounting: Mount the NaPG sample on a zero-background silicon holder to minimize signal-to-noise interference.

-

Initial Scan: Collect a baseline diffractogram at 25 °C (2

range: 5° to 40°). -

Heating Profile: Heat the sample in situ to 110 °C (safely above the TGA-determined

) at a rate of 5 °C/min. Hold isothermally for 15 minutes to allow complete lattice relaxation. -

Secondary Scan: Collect the high-temperature diffractogram.

-

Causality: The removal of lattice water causes a contraction or complete rearrangement of the unit cell. The emergence of distinct, new Bragg peaks confirms the thermodynamic transition from the hydrate to the anhydrous polymorph.

-

-

Reversibility Check (Self-Validation): Cool the sample back to 25 °C and expose it to 60% Relative Humidity (RH) for 2 hours, then execute a final scan. If the original hydrate peaks return, the dehydration is thermodynamically reversible under ambient conditions. This validates the strict requirement that the anhydrous batch must be stored under vacuum or inert gas prior to organometallic synthesis.

References

-

Title: A Hybrid Density Functional Study of O−O Bond Cleavage and Phenyl Ring Hydroxylation for a Biomimetic Non-Heme Iron Complex Source: Inorganic Chemistry, 43(10), 3277-3291 (2004). URL: [Link]

-

Title: Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding Source: Processes, 12(7), 1413 (2024). URL: [Link]

Sodium Phenylglyoxylate as a Keystone Biomarker Standard in Styrene Exposure Monitoring: A Comprehensive Technical Guide

Executive Summary

Styrene is a ubiquitous volatile organic compound utilized extensively in the manufacturing of plastics, synthetic rubbers, and fiberglass resins. Due to its potent neurotoxic and potentially genotoxic profile, stringent biological monitoring of exposed personnel is a regulatory imperative. This technical guide explores the pharmacokinetics of styrene biotransformation, the critical rationale for monitoring its terminal metabolites—mandelic acid (MA) and phenylglyoxylic acid (PGA)—and the indispensable role of sodium phenylglyoxylate as an analytical reference standard in high-throughput quantitative assays.

The Metabolic Causality of Styrene Biomarkers

To design a robust biological monitoring protocol, one must first understand the in vivo fate of the parent compound. Styrene is highly lipophilic, allowing for rapid systemic absorption primarily via inhalation, with minor contributions from dermal contact[1],[2].

Once in the bloodstream, styrene undergoes rapid hepatic biotransformation. The metabolic cascade is driven by the following mechanisms:

-

Activation (Toxification): Cytochrome P450 enzymes (predominantly CYP2E1 and CYP2B) oxidize styrene into styrene-7,8-oxide (SO) [1],[2]. SO is a highly reactive, electrophilic epoxide capable of covalently binding to DNA and macromolecules, directly mediating the genotoxic effects of styrene[2].

-

Neutralization (Detoxification): To mitigate this toxicity, microsomal epoxide hydrolase (mEH) rapidly hydrolyzes the reactive SO into a stable intermediate, styrene glycol[2].

-

Terminal Oxidation: Alcohol and aldehyde dehydrogenases subsequently oxidize styrene glycol into mandelic acid (MA) and phenylglyoxylic acid (PGA) [2].

Together, MA and PGA account for approximately 95% of the total urinary metabolites of styrene, rendering them the definitive biomarkers of internal dose[2],[3].

Figure 1: Hepatic metabolic pathway of styrene illustrating the biotransformation into MA and PGA.

The Rationale for Dual-Metabolite Monitoring

A common question in occupational toxicology is why both MA and PGA must be quantified. The causality lies in their interconnected pharmacokinetics. The elimination of MA is biphasic, exhibiting half-lives of roughly 3-4 hours and 25-40 hours[4]. Furthermore, MA acts as a direct in vivo precursor to PGA. If an assay quantifies MA in isolation, it risks underestimating the total exposure, particularly if the urine sample collection is delayed and a significant fraction of MA has already oxidized into PGA. By measuring the sum of MA and PGA , toxicologists obtain a highly stable, self-correcting metric that accurately reflects the Time-Weighted Average (TWA) of occupational exposure[3],[5].

The Analytical Role of Sodium Phenylglyoxylate

While phenylglyoxylic acid (PGA) is the endogenous metabolite measured in human urine, its free acid form can exhibit physicochemical instability and hygroscopicity ex vivo. Consequently, robust analytical workflows rely on its sodium salt—sodium phenylglyoxylate —as the definitive reference standard[6]. When dissolved in aqueous matrices, it completely dissociates to yield the exact phenylglyoxylate anion found in biological samples.

Isotope Dilution Mass Spectrometry (IDMS)

For modern high-throughput LC-MS/MS applications, stable isotope-labeled analogs, specifically sodium phenylglyoxylate-d5 , are indispensable[7],.

The Causality of Matrix Correction: Biological matrices like urine contain thousands of endogenous compounds that co-elute and compete for ionization energy in the mass spectrometer source, leading to unpredictable matrix effects (ion suppression or enhancement). Because sodium phenylglyoxylate-d5 shares the exact physicochemical properties and chromatographic retention time as the endogenous PGA—differing only by 5 atomic mass units—it experiences the exact same matrix suppression. Calculating the ratio of the unlabeled target peak area to the labeled internal standard peak area perfectly normalizes these fluctuations, ensuring absolute, self-validating quantitation[7].

Self-Validating Experimental Protocol for Biomarker Quantitation

The following methodology details a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) workflow for the simultaneous extraction and quantitation of MA and PGA from urine[8],[9].

Figure 2: Analytical workflow for the extraction and quantitation of urinary styrene biomarkers.

Step-by-Step Methodology & Mechanistic Causality

-

Sample Preparation: Aliquot 200 µL of the end-of-shift urine sample into a microcentrifuge tube[8].

-

Internal Standard Spiking: Add 20 µL of the internal standard solution (e.g., sodium phenylglyoxylate-d5 for LC-MS, or O-methyl hippuric acid for HPLC-UV)[8],[7].

-

Acidification (The Causality of Partitioning): Add 6N HCl to lower the sample pH below 2.0.

-

Why? PGA and MA are organic carboxylic acids. At physiological urine pH, they exist predominantly as ionized, highly polar anions that will not partition into an organic solvent. Lowering the pH well below their pKa fully protonates the molecules into their neutral acid forms, enabling efficient partitioning into the organic phase[8],[9].

-

-

Salting Out: Saturate the aqueous sample with 60 mg of sodium chloride (NaCl)[8].

-

Why? Adding NaCl dramatically increases the ionic strength of the aqueous phase. This thermodynamically decreases the solubility of the protonated organic acids in water, driving them further into the organic extraction solvent to maximize recovery yields[8].

-

-

Liquid-Liquid Extraction (LLE): Add 1.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes to separate the phases[8],[9].

-

Evaporation & Reconstitution: Transfer 0.5 mL of the upper organic layer (ethyl acetate) to a clean vial and evaporate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in the mobile phase (e.g., 90:10 water-methanol containing 0.5% acetic acid)[8],[9].

-

Chromatographic Analysis: Inject 5 µL of the filtrate into an HPLC system equipped with a C18 reversed-phase column. Detect via UV absorbance at 220-225 nm or via electrospray ionization tandem mass spectrometry (ESI-MS/MS)[8],[9].

Quantitative Framework and Regulatory Thresholds

To interpret the analytical results accurately, the quantified mass of MA and PGA must be normalized against urinary creatinine to account for variations in worker hydration status.

Table 1: Regulatory Biological Exposure Indices (BEI) for Styrene

The American Conference of Governmental Industrial Hygienists (ACGIH) and other global regulatory bodies have established strict biological thresholds based on the sum of these metabolites[3],[5].

| Agency / Region | Target Biomarker | Sampling Time | Biological Exposure Limit | Corresponding Airborne TLV |

| ACGIH (USA) | MA + PGA | End of Shift | 400 mg/g creatinine | 20 ppm (8-hr TWA) |

| DFG (Germany) | MA + PGA | End of Shift | 600 mg/g creatinine | 20 ppm (8-hr TWA) |

| JSOH (Japan) | MA + PGA | End of Shift | 430 mg/g creatinine | 20 ppm (8-hr TWA) |

Table 2: Typical Analytical Performance Parameters (RP-HPLC)

When executing the self-validating protocol described in Section 3, laboratories should expect analytical performance metrics aligning with established literature[8].

| Analytical Parameter | Mandelic Acid (MA) | Phenylglyoxylic Acid (PGA) |

| Limit of Detection (LOD) | ~ 5.0 mg/L | ~ 0.5 mg/L |

| Average Extraction Recovery | 96% | 84% |

| Intra-day Variation (CV) | < 5% | < 5% |

| Inter-day Variation (CV) | < 11% | < 11% |

Conclusion

The biological monitoring of styrene exposure relies entirely on the precise quantitation of its terminal metabolites. Because the metabolic conversion of styrene to mandelic and phenylglyoxylic acids is highly predictable, these biomarkers offer an unparalleled window into the internal dose of exposed workers. By utilizing high-purity sodium phenylglyoxylate and its isotopically labeled derivatives as analytical standards, laboratories can ensure their assays remain robust, reproducible, and legally defensible in the context of occupational health and safety.

References

1.[8] Determination of Mandelic Acid and Phenylglyoxylic Acid in the Urine and Its Use in Monitoring of Styrene Exposure. PubMed (NIH). Available at: 2.[7] Benzoylformic acid-d5 sodium; Sodium phenylglyoxylate-d5. MedChemExpress. Available at: 3.[4] Health monitoring - Guide for styrene. Safe Work Australia. Available at: 4.[6] sodium phenylglyoxylate | 43165-51-1. ChemicalBook. Available at: 5.[9] Simultaneous determination of urinary mandelic, phenylglyoxylic, and mercapturic acids of styrene by high-performance liquid chromatography. PubMed (NIH). Available at: 6. HY-W010255R | MedChemExpress (MCE) Life Science Reagents. MedChemExpress. Available at: 7.[1] Effects of Styrene-metabolizing Enzyme Polymorphisms and Lifestyle Behaviors on Blood Styrene and Urinary Metabolite Levels in Workers Chronically Exposed to Styrene. PubMed Central (NIH). Available at: 8.[2] Genetic effects and biotoxicity monitoring of occupational styrene exposure. PubMed (NIH). Available at: 9.[3] Styrene-Associated Health Outcomes at a Windblade Manufacturing Plant. PubMed Central (NIH). Available at: 10.[5] Evaluation of the Suitability of Establishing Biological Exposure Indices of Styrene. PubMed Central (NIH). Available at:

Sources

- 1. Effects of Styrene-metabolizing Enzyme Polymorphisms and Lifestyle Behaviors on Blood Styrene and Urinary Metabolite Levels in Workers Chronically Exposed to Styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic effects and biotoxicity monitoring of occupational styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Styrene-Associated Health Outcomes at a Windblade Manufacturing Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 5. Evaluation of the Suitability of Establishing Biological Exposure Indices of Styrene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sodium phenylglyoxylate | 43165-51-1 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Determination of mandelic acid and phenylglyoxylic acid in the urine and its use in monitoring of styrene exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of urinary mandelic, phenylglyoxylic, and mercapturic acids of styrene by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Pathway of Ethylbenzene to Sodium Phenylglyoxylate: A Technical Guide to Mechanisms, Kinetics, and Analytical Workflows

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction & Biological Significance

Ethylbenzene (EB) is a ubiquitous aromatic hydrocarbon utilized extensively in the petrochemical synthesis of styrene. In mammalian systems, the biotransformation of EB serves as a critical detoxification mechanism, sequentially oxidizing the lipophilic parent compound into water-soluble metabolites for renal excretion.

The terminal metabolite of this cascade, phenylglyoxylic acid (benzoylformic acid), is a highly validated biomarker used globally to monitor occupational EB exposure[1]. Beyond toxicology, this metabolic pathway holds significant value in pharmaceutical development. By neutralizing phenylglyoxylic acid, researchers generate its stable salt—sodium phenylglyoxylate —which serves as a highly versatile biocatalytic intermediate for synthesizing chiral antineoplastic compounds and beta-lactam antibiotics[2].

Mechanistic Pathway: From Aromatic Hydrocarbon to Carboxylate Salt

The metabolic conversion of EB to phenylglyoxylic acid is a multi-step oxidative cascade driven primarily by hepatic enzymes. As a Senior Application Scientist, it is crucial to understand the chemical causality driving each enzymatic step:

-

Step 1: Aliphatic Hydroxylation (Phase I): The pathway initiates with the oxidation of the ethyl side chain. Cytochrome P450 isozymes (predominantly CYP2E1 and CYP1A2) catalyze the formation of 1-phenylethanol[3]. Causality: The electron-rich aromatic ring stabilizes the transient benzylic radical, directing oxidation almost exclusively to the α-carbon rather than the aromatic ring.

-

Step 2: Dehydrogenation: 1-phenylethanol is subsequently oxidized to acetophenone by alcohol dehydrogenase (ADH).

-

Step 3 & 4: Sequential Oxidation to Phenylglyoxal: Acetophenone undergoes further CYP-mediated hydroxylation to ω-hydroxyacetophenone, which is rapidly oxidized to phenylglyoxal.

-

Step 5: Rearrangement to Mandelic Acid: Phenylglyoxal is converted to mandelic acid via the glyoxalase system. Mandelic acid acts as the major urinary metabolite, accounting for 64–71% of the absorbed EB dose.

-

Step 6: Terminal Oxidation: Mandelic acid is oxidized by mandelic acid dehydrogenase (or equivalent mammalian hydroxyacid oxidases) to phenylglyoxylic acid, representing ~19–25% of the absorbed dose.

-

Step 7: Salification (Industrial/Analytical): To isolate the terminal metabolite for analytical standards or synthetic use, phenylglyoxylic acid is neutralized with sodium hydroxide, yielding the highly stable sodium phenylglyoxylate.

Fig 1. Enzymatic cascade of ethylbenzene biotransformation to sodium phenylglyoxylate.

Experimental Protocols: In Vitro Profiling & Quantification

To study this pathway and quantify metabolic flux, researchers employ in vitro microsomal assays coupled with mass spectrometry. These protocols are designed as self-validating systems, utilizing internal standards and enzymatic regeneration to ensure absolute kinetic accuracy.

Protocol 1: In Vitro CYP450-Mediated Oxidation Assay

Causality: Human Liver Microsomes (HLMs) are utilized to isolate Phase I metabolism from systemic clearance factors. An NADPH-regenerating system is mandatory because CYP enzymes consume stoichiometric amounts of NADPH; continuous regeneration prevents cofactor depletion and maintains zero-order kinetics during the initial rate phase.

-

Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological pH and maintain enzyme conformation.

-

Reaction Mixture: In a microcentrifuge tube, combine HLMs (final protein concentration 1.0 mg/mL), ethylbenzene substrate (10–500 µM), and MgCl₂ (3 mM) to stabilize the microsomal membranes.

-

Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate at 37°C for exactly 30 minutes under gentle agitation.

-

Termination (Quenching): Add an equal volume of ice-cold acetonitrile containing 50 ng/mL of deuterated mandelic acid (Mandelic Acid-d5) as an internal standard. Causality: Acetonitrile instantly denatures the enzymes, halting the reaction, while the internal standard corrects for downstream matrix effects and extraction losses.

-

Isolation: Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet precipitated proteins. Transfer the supernatant to an autosampler vial.

Protocol 2: LC-MS/MS Quantification of Terminal Metabolites

Causality: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the required sensitivity. Formic acid is added to the mobile phase to ensure the acidic metabolites (mandelic and phenylglyoxylic acids) remain fully protonated during chromatography, improving their retention on the hydrophobic C18 stationary phase before ionizing in the negative ESI source.

-

Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., 50 × 2.1 mm, 1.8 µm).

-

Mobile Phases: Phase A: 0.1% Formic acid in HPLC-grade water. Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Run a linear gradient from 5% B to 95% B over 8 minutes at a flow rate of 0.4 mL/min.

-

Detection: Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-). Monitor the Multiple Reaction Monitoring (MRM) transitions:

-

Mandelic Acid: m/z 151.0 → 107.0

-

Phenylglyoxylic Acid: m/z 149.0 → 105.0

-

-

Validation: Quantify against a 7-point calibration curve of sodium phenylglyoxylate (1–1000 ng/mL). Acceptable linearity requires an R² > 0.99.

Fig 2. Step-by-step experimental workflow for in vitro metabolic profiling.

Quantitative Pharmacokinetic Data

The following table summarizes the kinetic parameters and physiological fate of the key metabolites in the ethylbenzene cascade.

| Metabolite | Precursor | Primary Enzyme | Half-Life (t₁/₂)* | Primary Excretion Route |

| 1-Phenylethanol | Ethylbenzene | CYP2E1 / CYP1A2 | ~2.0 hours | Minor urinary excretion |

| Acetophenone | 1-Phenylethanol | Alcohol Dehydrogenase | Transient | N/A (Rapidly oxidized) |

| Mandelic Acid | Phenylglyoxal | Glyoxalase System | 3.1 hours (rapid phase) | Urine (64–71% of dose) |

| Phenylglyoxylic Acid | Mandelic Acid | Mandelic Acid Dehydrogenase | 25.0 hours (slow phase) | Urine (19–25% of dose) |

*Note: Half-lives represent human in vivo elimination kinetics following inhalation exposure.

Conclusion

The metabolic pathway from ethylbenzene to sodium phenylglyoxylate represents a vital intersection of environmental toxicology and synthetic biocatalysis. By understanding the precise enzymatic causality—from initial CYP450-mediated α-carbon hydroxylation to terminal oxidation—researchers can accurately quantify exposure biomarkers and harness these enzymes for the green synthesis of high-value chiral pharmaceutical intermediates.

References

-

Title: Toxicological Profile for Ethylbenzene | Source: Centers for Disease Control and Prevention (CDC) / ATSDR | URL: [Link]

-

Title: Background Information for Ethylbenzene - Interaction Profile | Source: National Center for Biotechnology Information (NCBI) | URL: [Link]

-

Title: Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Toluene, Ethylbenzene and the Xylenes | Source: Health Canada | URL: [Link]

Sources

An In-Depth Technical Guide to the Ultraviolet Absorption Spectrum of Sodium Phenylglyoxylate

This guide provides a comprehensive technical overview of the ultraviolet (UV) absorption characteristics of sodium phenylglyoxylate, a compound of significant interest in pharmaceutical development and as a biomarker. We will delve into the theoretical underpinnings of its UV absorption, present a detailed experimental protocol for its analysis, and discuss the critical factors that influence its spectral properties. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this analytical technique.

Introduction: The Significance of UV-Vis Spectroscopy for Sodium Phenylglyoxylate

Sodium phenylglyoxylate, the sodium salt of phenylglyoxylic acid, is a key intermediate in the synthesis of various pharmaceuticals. Furthermore, phenylglyoxylic acid is a known metabolite of styrene and ethylbenzene, making its detection and quantification in biological fluids a crucial aspect of toxicology and occupational health monitoring.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the electronic structure of molecules.[3] By measuring the absorption of UV and visible light, we can both qualitatively identify and quantitatively determine the concentration of sodium phenylglyoxylate in a given sample.

The core principle of UV-Vis spectroscopy lies in the interaction of electromagnetic radiation with the electrons in a molecule, causing them to transition from a ground electronic state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores – functional groups that absorb light. In sodium phenylglyoxylate, the key chromophores are the phenyl ring and the α-keto-carboxylate group.

Theoretical Framework: Electronic Transitions in Sodium Phenylglyoxylate

The UV absorption spectrum of sodium phenylglyoxylate is primarily governed by electronic transitions within its two main chromophoric systems: the benzene ring and the α-keto-carboxylate moiety. The interaction between these two groups, being in conjugation, influences the energy levels of the molecular orbitals and, consequently, the wavelengths of maximum absorption (λmax).

The primary electronic transitions responsible for UV absorption in organic molecules are:

-

π → π* (pi to pi-star) transitions: These occur in molecules containing double or triple bonds, and particularly in aromatic systems. An electron is excited from a bonding π orbital to an antibonding π* orbital. These transitions are typically of high intensity (large molar absorptivity, ε).[4][5][6][7]

-

n → π* (n to pi-star) transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the carbonyl and carboxylate groups, to an antibonding π* orbital. These transitions are generally of lower intensity (smaller ε) compared to π → π* transitions.[5][6][8]

In the case of sodium phenylglyoxylate, we can anticipate observing absorption bands corresponding to both types of transitions. The phenyl group will give rise to strong π → π* transitions, while the carbonyl group will exhibit a weaker n → π* transition. The conjugation between the phenyl ring and the carbonyl group is expected to shift the π → π* transition to a longer wavelength (a bathochromic or red shift) compared to benzene itself.

Experimental Determination of the UV Absorption Spectrum

This section provides a detailed, self-validating protocol for determining the UV absorption spectrum and maximum absorption wavelength (λmax) of sodium phenylglyoxylate.

Instrumentation and Materials

-

Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 400 nm.

-

Cuvettes: Matched quartz cuvettes with a 1 cm path length. Quartz is essential for measurements in the UV region below 340 nm.

-

Solvent: Methanol (spectroscopic grade) is a suitable solvent due to its transparency in the UV region and its ability to dissolve sodium phenylglyoxylate. Other solvents like water or acetonitrile can also be used, but will likely influence the λmax.

-

Sodium Phenylglyoxylate: Analytical standard of high purity.

-

Volumetric flasks and pipettes: For accurate preparation of solutions.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the UV absorption spectrum.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. longdom.org [longdom.org]

- 4. fiveable.me [fiveable.me]

- 5. sci.tanta.edu.eg [sci.tanta.edu.eg]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ijbr.com.pk [ijbr.com.pk]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

Sodium Phenylglyoxylate: A Mechanistic Probe and Inhibitor for Glyoxylate Cycle Flux Analysis

Executive Summary

Sodium Phenylglyoxylate (Na-PG) is a water-soluble

Unlike the Tricarboxylic Acid (TCA) cycle, which is ubiquitous in mammals, the glyoxylate cycle is specific to plants, bacteria, and fungi, acting as a virulence factor in pathogens like Mycobacterium tuberculosis and Candida albicans.[3] Consequently, Na-PG serves two critical roles in drug development and metabolic engineering:

-

Fragment-Based Drug Design (FBDD): It acts as a scaffold for developing high-affinity phenyl-diketo acid (PDKA) inhibitors.[1][2]

-

Metabolic Flux Control: It is used to modulate carbon flux in engineered E. coli strains for the production of aromatic amino acids (e.g., D-phenylglycine).[1][2]

Mechanistic Principles

Structural Mimicry and Inhibition

The glyoxylate cycle bypasses the decarboxylation steps of the TCA cycle to conserve carbon atoms for gluconeogenesis.[4] This is achieved via two enzymes:[4][5][6][7][8][9]

-

Isocitrate Lyase (ICL): Cleaves isocitrate into succinate and glyoxylate.[1][2][7][10][8][11]

-

Malate Synthase (MS): Condenses glyoxylate with acetyl-CoA to form malate.[1][2][10][8]

Sodium Phenylglyoxylate mimics the structure of glyoxylate , but the bulky phenyl group prevents catalytic turnover or drastically slows it down, trapping the enzyme in a non-productive state.

-

Mode of Action: Competitive Inhibition.[1][2] The

-keto acid moiety binds to the Mg

Pathway Visualization

The following diagram illustrates the Glyoxylate Shunt and the specific interference points of Sodium Phenylglyoxylate.

Caption: The Glyoxylate Shunt (Blue) bypasses the TCA cycle (Dashed). Sodium Phenylglyoxylate (Red) competitively inhibits Malate Synthase by mimicking Glyoxylate.[1]

Experimental Protocols

Preparation of Sodium Phenylglyoxylate Reagent

Sodium phenylglyoxylate is hygroscopic.[1][2] Precise preparation is required for kinetic accuracy.[1][2]

-

Weighing: Weigh the sodium salt (CAS 43165-51-1) under nitrogen atmosphere if possible to avoid moisture uptake.[1][2]

-

Solvent: Dissolve in 50 mM Tris-HCl (pH 7.5) or HEPES. Avoid phosphate buffers if Mg

precipitation is a risk in downstream assays.[1][2] -

Sterilization: Filter sterilize using a 0.22

m PVDF membrane.[1][2] Do not autoclave , as -

Storage: Aliquot and store at -20°C. Stability is approximately 3 months.

In Vitro Malate Synthase Inhibition Assay

This protocol determines the inhibition constant (

Reagents:

-

Reporter: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1][2]

-

Inhibitor: Sodium Phenylglyoxylate (0, 10, 50, 100, 500

M).

Workflow:

-

Reaction Mix: In a 96-well UV-transparent plate, combine buffer (pH 7.5), MgCl

(5 mM), Acetyl-CoA, and DTNB. -

Inhibitor Addition: Add Sodium Phenylglyoxylate at varying concentrations. Incubate for 10 min at 30°C to allow equilibrium binding.

-

Initiation: Add Sodium Glyoxylate to start the reaction.[1][2]

-

Detection: Malate synthase condenses glyoxylate and acetyl-CoA, releasing free Coenzyme A (CoA-SH).[1][2] The free thiol group of CoA-SH reacts with DTNB to produce TNB (yellow), measurable at 412 nm .[1]

-

Kinetics: Monitor Absorbance

for 10 minutes.

Data Analysis (Self-Validating Step):

Plot

-

Competitive Inhibition: Lines should intersect at the Y-axis (

is unchanged, -

If lines intersect to the left of the Y-axis, the inhibition is mixed/non-competitive, suggesting allosteric binding.

Carbon Source-Dependent Growth Inhibition (In Vivo)

To confirm the compound targets the glyoxylate cycle specifically, you must demonstrate differential toxicity based on carbon source.

Rationale:

-

Glucose: Represses the glyoxylate cycle (Bacteria/Fungi use Glycolysis + TCA).[1][12] Na-PG should have low toxicity .[1][2]

-

Acetate/Fatty Acids: Induces the glyoxylate cycle (essential for gluconeogenesis).[1][2] Na-PG should show high toxicity .[1][2]

Protocol:

-

Culture: Grow E. coli (strain K12 or MG1655) or C. albicans to mid-log phase.

-

Wash: Wash cells 2x in M9 minimal salts (no carbon) to remove residual glucose.

-

Seeding: Inoculate into two parallel media conditions:

-

Treatment: Treat with Na-PG (0 - 10 mM).

-

Readout: Measure OD

every hour for 24 hours.

Data Interpretation & Reference Values

The following table summarizes expected outcomes when using Sodium Phenylglyoxylate as a probe.

| Parameter | Glucose Media (Cycle Repressed) | Acetate Media (Cycle Active) | Interpretation |

| Growth Rate ( | Unaffected / Minimal reduction | Significant reduction | Confirms specificity to glyoxylate/gluconeogenic flux.[1][2] |

| ICL Activity | Low (Basal) | High (Induced) | Na-PG may not inhibit ICL directly but blocks the pathway downstream (MS).[1] |

| Malate Levels | Normal | Decreased | Blockage at Malate Synthase step.[1][2] |

| Glyoxylate Levels | Low | Accumulated | Inhibition of MS causes upstream accumulation of glyoxylate (toxic).[1][2] |

Toxicological Note: Accumulation of glyoxylate (due to MS inhibition by phenylglyoxylate) is bacteriostatic.[1][2] Glyoxylate is reactive and can inhibit other metabolic enzymes, amplifying the effect.

References

-

Kornberg, H. L., & Krebs, H. A. (1957). Synthesis of cell constituents from C2-units by a modified tricarboxylic acid cycle.[1] Nature, 179(4568), 988-991.[1] Link

-

Krieger, C. J., et al. (2012). Structure-guided discovery of phenyl-diketo acids as potent inhibitors of M. tuberculosis Malate Synthase.[1][2] Chemistry & Biology, 19(12), 1556-1567.[1] Link

-

Lorenz, M. C., & Fink, G. R. (2001). The glyoxylate cycle is required for fungal virulence. Nature, 412(6842), 83-86.[1] Link

-

Cheah, H. L., et al. (2014). Inhibitors of the glyoxylate cycle enzyme ICL1 in Candida albicans for potential use as antifungal agents.[1][13][14] PLoS ONE, 9(4), e95951.[1] Link

-

Liu, J., et al. (2014). Metabolic engineering of Escherichia coli for the production of D-phenylglycine from glucose.[1] Biotechnology and Bioengineering, 111(8), 1638-1647.[1] Link

Sources

- 1. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoylformate | C8H5O3- | CID 1548898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Glyoxylate cycle - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Human glyoxylate metabolism revisited: New insights pointing to multi‐organ involvement with implications for siRNA‐based therapies in primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-guided Discovery of Phenyl diketo-acids as Potent Inhibitors of M. tuberculosis Malate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Engineering the glyoxylate cycle for chemical bioproduction [frontiersin.org]

- 9. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

- 12. superpathway of glyoxylate bypass and TCA | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Inhibitors of the glyoxylate cycle enzyme ICL1 in Candida albicans for potential use as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Inhibitors of the Glyoxylate Cycle Enzyme ICL1 in Candida albicans for Potential Use as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method Development for Sodium Phenylglyoxylate Detection

Executive Summary

This application note details the development and validation of a High-Performance Liquid Chromatography (HPLC) protocol for the detection and quantification of Sodium Phenylglyoxylate (SPG). SPG, the sodium salt of phenylglyoxylic acid (benzoylformic acid), is a critical intermediate in pharmaceutical synthesis and a primary metabolite of styrene.

Unlike standard neutral organics, SPG presents unique challenges due to its ionic nature and low pKa (~2.15). This guide moves beyond simple recipe-following, providing the mechanistic rationale for column selection and mobile phase engineering. We utilize a pH-suppressed Reversed-Phase (RP-HPLC) strategy to ensure peak symmetry and retention, offering a superior alternative to ion-pairing methods which often suffer from equilibration lag.

Physicochemical Basis for Method Design

Effective method development requires understanding the analyte's behavior in solution.

The "Salt" Factor in Chromatography

Sodium Phenylglyoxylate (C₈H₅NaO₃) dissociates immediately in aqueous mobile phases. The sodium ion (

pKa and Retention Mechanics

-

Analyte: Phenylglyoxylic Acid (Free Acid form)

-

pKa: ~2.15

-

Mechanism: In standard neutral buffers (pH 7), the analyte exists as a fully ionized, hydrophilic anion, resulting in near-zero retention on C18 columns (

). -

Solution: We must lower the mobile phase pH to near or below the pKa. By adjusting the pH to ~2.3, we shift the equilibrium toward the protonated (neutral) acid form, significantly increasing hydrophobicity and interaction with the C18 stationary phase.

UV Detection Strategy

The molecule contains a benzoyl group (conjugated ketone), providing two distinct absorption bands:

-

Band A (210–220 nm): High sensitivity (π

π* transition). Ideal for trace analysis. -

Band B (254 nm): High selectivity (n

π* transition). Ideal for purity profiling in complex matrices to avoid aliphatic interferences.

Method Development Decision Tree

The following diagram illustrates the logical pathway used to select the final chromatographic conditions.

Figure 1: Decision matrix for selecting pH suppression over ion-pairing for acidic analytes.

Detailed Experimental Protocol

Reagents and Standards

-

Sodium Phenylglyoxylate (SPG): >98% purity (CAS: 16191-92-5).

-

Potassium Dihydrogen Phosphate (

): HPLC Grade. -

Phosphoric Acid (85%): For pH adjustment.

-

Acetonitrile (ACN): HPLC Gradient Grade.[1]

-

Water: Milli-Q (18.2 MΩ·cm).

Chromatographic Conditions

This method uses a high-aqueous, acidic mobile phase to ensure retention.

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 × 4.6 mm, 5 µm | Standard reversed-phase retention. A "AQ" or "Polar-embedded" C18 is recommended to prevent phase collapse in high aqueous conditions. |

| Mobile Phase A | 20 mM | Low pH suppresses ionization of the carboxylic acid group. |

| Mobile Phase B | Acetonitrile | Organic modifier to control elution time. |

| Elution Mode | Isocratic (90% A : 10% B) | Stable baseline and reproducible retention times for polar analytes. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Temperature | 30°C | Improves mass transfer and peak shape. |

| Detection | UV @ 220 nm (Quant) / 254 nm (ID) | 220 nm maximizes signal; 254 nm confirms benzoyl moiety. |

| Injection Vol | 10 µL | Standard loop size. |

| Run Time | 15 Minutes | SPG typically elutes between 6–9 minutes. |

Standard Preparation Workflow

Critical Note: You are weighing the salt but quantifying the active moiety (often reported as the acid).

-

Stock Solution (1.0 mg/mL):

-

Weigh 50.0 mg of Sodium Phenylglyoxylate.

-

Dissolve in 50 mL of Mobile Phase A (Buffer). Do not dissolve in pure organic solvent to avoid precipitation of the salt.

-

-

Working Standards:

-

Dilute Stock Solution with Mobile Phase (A:B mix) to concentrations of 10, 50, 100, 200, and 500 µg/mL.

-

System Suitability Testing (SST)

Run the 100 µg/mL standard 5 times before sample analysis.

-

Retention Time %RSD: NMT 2.0%

-

Peak Area %RSD: NMT 2.0%

-

Tailing Factor (

): 0.8 – 1.5 (Strict control required due to acidic nature). -

Theoretical Plates (

): > 5000

Analytical Workflow & Data Processing

The following diagram outlines the sample processing and calculation logic, ensuring the stoichiometry between the sodium salt and the acid form is handled correctly.

Figure 2: Analytical workflow from sample preparation to data calculation.[2][3]

Stoichiometric Correction Factor

If your calibration curve is built using the Acid standard (Phenylglyoxylic acid, MW 150.13) but you need to report the Sodium Salt (MW 172.11), apply the following conversion:

Conversely, if weighing the sodium salt for standards, ensure the certificate of analysis (CoA) purity is accounted for.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Peak Tailing ( | Secondary interactions with silanols. | Lower pH to 2.1 or increase buffer concentration to 50 mM. Ensure column is "End-capped". |

| Early Elution ( | Analyte ionization. | The pH is likely too high (> 2.5). Re-adjust mobile phase pH with |

| Split Peaks | Solvent mismatch. | Sample solvent is too strong (e.g., 100% ACN). Dissolve sample in Mobile Phase. |

| Baseline Drift | UV absorbance of buffer.[1] | Ensure HPLC-grade phosphate is used. At 210 nm, phosphate has background absorbance; use a reference wavelength (e.g., 360 nm) if using DAD. |

References

-

Biomedical Chromatography. (2007).[4] Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography.[4]

-

National Institute of Standards and Technology (NIST). Benzoylformic acid (Phenylglyoxylic acid) Chemistry WebBook.

-

Helix Chromatography. HPLC Methods for analysis of Mandelic acid and related organic acids.[5]

-

ResearchGate. UV Absorbance Maxima of Selected Phenolic Acids.

Sources

- 1. ppqs.gov.in [ppqs.gov.in]

- 2. Phenylglyoxylic Acid | C8H6O3 | CID 11915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Simultaneous determination of phenylglyoxylic acid, mandelic acid, styrene glycol and hippuric acid in primary culture of rat hepatocytes incubate by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. helixchrom.com [helixchrom.com]

Application Note & Protocol: Synthesis of Sodium Phenylglyoxylate from Benzoyl Cyanide

Abstract

This document provides a comprehensive guide for the synthesis of sodium phenylglyoxylate, a key intermediate in pharmaceutical development and a known biomarker for styrene exposure.[1][2][3] The protocol details a robust method starting from the hydrolysis of benzoyl cyanide to yield phenylglyoxylic acid, followed by its conversion to the corresponding sodium salt. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the chemical transformation.

Introduction and Scientific Background

Phenylglyoxylic acid (also known as benzoylformic acid) and its salts are of significant interest in organic synthesis and biomedical research.[2][4] As the sodium salt, sodium phenylglyoxylate offers improved solubility and stability for various applications.[3][5] The synthesis route via the hydrolysis of benzoyl cyanide is a well-established method, providing a direct pathway to the desired α-keto acid structure.[6]

Benzoyl cyanide, an acyl cyanide, is a potent acylating agent.[7] Its hydrolysis proceeds through the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, followed by the hydrolysis of the cyanohydrin-like intermediate. The reaction conditions, particularly pH, play a critical role in the reaction rate and the potential formation of byproducts.[7] Understanding these parameters is crucial for optimizing the yield and purity of the final product.

Reaction Mechanism and Scientific Rationale

The conversion of benzoyl cyanide to sodium phenylglyoxylate is a two-step process: (1) Hydrolysis of the acyl cyanide to the α-keto acid, and (2) Neutralization to form the sodium salt.

Step 1: Hydrolysis of Benzoyl Cyanide

The hydrolysis of benzoyl cyanide can be catalyzed by either acid or base.

-

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like HCl, the carbonyl oxygen is first protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by the hydrolysis of the nitrile group to a carboxylic acid. However, under strongly acidic conditions and at elevated temperatures, a competing side reaction can occur where the resulting phenylglyoxylic acid decarboxylates to form benzoic acid.[8][9]

-

Base-Catalyzed Hydrolysis: At a pH greater than 5, the reaction is typically first-order in hydroxide ion concentration.[7] The hydroxide ion directly attacks the electrophilic carbonyl carbon. This pathway is generally faster but must be carefully controlled to avoid other base-mediated side reactions.

This protocol will focus on an acid-catalyzed method, which has been shown to be effective, albeit with potential for byproduct formation if not properly controlled.[9][10]

Diagram 1: Overall Synthesis Workflow.

Health and Safety: A Critical Overview

The handling of benzoyl cyanide and other cyanide-containing compounds requires strict adherence to safety protocols. Benzoyl cyanide is fatal if swallowed and toxic in contact with skin or if inhaled .[11][12][13]

-

Hazard Profile:

-

Benzoyl Cyanide (CAS: 613-90-1): Highly toxic. Causes serious eye and skin irritation. Moisture sensitive.[11][12][13]

-

Sodium Cyanide (Precursor for Benzoyl Cyanide): Highly toxic. Contact with acids liberates extremely toxic hydrogen cyanide (HCN) gas.[14][15]

-

Hydrochloric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. Respiratory irritant.

-

-

Mandatory Personal Protective Equipment (PPE):

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber, neoprene).

-

Eye Protection: Chemical safety goggles and a full-face shield.[16]

-

Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[16]

-

Respiratory Protection: All manipulations of benzoyl cyanide must be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[11]

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[13][17]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[17]

-

Ingestion: If the subject is conscious, rinse their mouth with water. Do not induce vomiting. Call a poison control center or physician immediately.[11][13]

-